
Dichlorophenylphosphine
Overview
Description
Dichlorophenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PCl₂. This colorless, viscous liquid is commonly used in the synthesis of organophosphines. It is commercially available and has a pungent odor. This compound is insoluble in water but miscible in organic solvents such as benzene, carbon disulfide, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorophenylphosphine can be synthesized through an electrophilic substitution reaction of benzene with phosphorus trichloride, catalyzed by aluminum chloride. aluminum chloride often induces diarylation, so a cleaner catalyst for monoarylation is stannic chloride . Another method involves the Friedel-Crafts reaction of phosphorus trichloride and benzene in ionic liquids, which offers a cleaner synthesis route .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the Friedel-Crafts reaction using phosphorus trichloride and benzene with anhydrous aluminum chloride as a catalyst. This method is favored due to its efficiency and the relatively simple product isolation procedure .
Chemical Reactions Analysis
Alkylation with Grignard Reagents
Dichlorophenylphosphine undergoes nucleophilic substitution with Grignard reagents to produce tertiary phosphines. This reaction is foundational for synthesizing organophosphorus ligands and flame retardants:
Reaction:
Key Applications:
-
Production of dimethylphenylphosphine (C~6~H~5~P(CH~3~)~2~), a precursor for nylon stabilizers and catalysts .
-
Synthesis of P-chiral phosphine ligands (e.g., DIPAMP analogs) for asymmetric hydrogenation, achieving >99% enantioselectivity in Rh-catalyzed reactions .
McCormack Cycloaddition
This compound reacts with conjugated dienes to form chlorophospholenium rings via [2+2] cycloaddition. This reaction is pivotal for constructing phosphorus-containing heterocycles:
Reaction:
Conditions:
Reductive Coupling
Controlled reduction of this compound leads to cyclophosphines, which exhibit unique electronic properties:
Reaction:
Key Findings:
-
Forms pentameric cyclophosphine (PhP)~5~, a structural motif in inorganic polymers .
-
Reductants like lithium aluminum hydride (LiAlH~4~) or sodium amalgam are commonly employed .
Phosphorylation Reactions
This compound participates in metal-catalyzed cross-coupling to form arylphosphonates and related compounds:
Example Reaction (Palladium-Catalyzed):
Conditions:
Reactions with Amines
This compound reacts with secondary alkylamines to form bis(dialkylamino)phenylphosphines, which are intermediates for ligand design:
Reaction:
Applications:
Comparative Reaction Table
Scientific Research Applications
Synthesis of Organophosphorus Compounds
DCPP serves as a crucial intermediate in the synthesis of various organophosphorus compounds, which are vital in agricultural chemicals and pharmaceuticals. Its ability to form phosphorus-containing structures makes it indispensable in developing pesticides and herbicides that address pest challenges while minimizing ecological impacts .
Key Applications:
- Pesticide Development: DCPP is used to create new formulations that enhance the efficacy of existing agricultural chemicals.
- Pharmaceuticals: It plays a role in synthesizing biologically active molecules, including inhibitors and antiviral agents .
Ligand in Coordination Chemistry
In coordination chemistry, DCPP acts as a versatile ligand that facilitates the formation of metal complexes. These complexes are essential for various catalytic processes and material science applications.
Case Study: Metal Complex Formation
A study demonstrated the use of DCPP in synthesizing dinuclear nickel(II) complexes, showcasing its effectiveness in forming stable coordination compounds that exhibit unique electrochemical properties .
Pharmaceutical Development
DCPP's reactivity allows for modifications of drug molecules, enhancing their efficacy and bioavailability. It is particularly useful in constructing complex molecular architectures that are challenging to achieve through other means.
Example Applications:
- Drug Design: DCPP is employed in the synthesis of phosphine derivatives that serve as potential drug candidates.
- Efficacy Enhancement: Its role in modifying existing drug structures can lead to improved therapeutic outcomes .
Research in Chemical Sensors
DCPP is utilized in developing chemical sensors that detect specific analytes, contributing significantly to environmental monitoring efforts.
Application Insights:
- Detection Mechanisms: DCPP-based sensors have been shown to effectively identify pollutants and hazardous substances, providing real-time data for environmental assessments .
Polymer Chemistry
In polymer chemistry, DCPP is instrumental in synthesizing phosphine-containing polymers. These polymers exhibit unique properties beneficial for applications in electronics and coatings.
Properties and Benefits:
- Fire Retardancy: Polymers derived from DCPP demonstrate enhanced fire resistance.
- Thermal Stability: The incorporation of phosphorus elements improves the thermal stability of these materials, making them suitable for high-performance applications .
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Synthesis of Organophosphorus | Intermediate for pesticides and pharmaceuticals | Enhanced efficacy and reduced ecological impact |
Coordination Chemistry | Ligand for metal complex formation | Stable complexes for catalysis |
Pharmaceutical Development | Modifications of drug molecules | Improved efficacy and bioavailability |
Chemical Sensors | Detection of specific analytes | Real-time environmental monitoring |
Polymer Chemistry | Synthesis of phosphine-containing polymers | Fire retardancy and thermal stability |
Mechanism of Action
The mechanism of action of dichlorophenylphosphine involves its reactivity with various nucleophiles due to the presence of two chlorine atoms attached to the phosphorus atom. These chlorine atoms can be substituted by other nucleophiles, leading to the formation of various organophosphorus compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂): Similar in structure but contains an additional oxygen atom bonded to phosphorus.
Chlorodiphenylphosphine (C₆H₅PCl₂): Contains two phenyl groups attached to phosphorus instead of one.
Diphenylphosphinic Chloride (C₆H₅)₂P(O)Cl: Contains two phenyl groups and an oxygen atom bonded to phosphorus.
Uniqueness: Dichlorophenylphosphine is unique due to its specific reactivity and the ability to form a wide range of organophosphorus compounds through substitution and addition reactions. Its versatility in synthetic chemistry makes it a valuable intermediate for various industrial and research applications .
Biological Activity
Dichlorophenylphosphine (DCPP) is a phosphorus-containing compound that has garnered attention in various fields of chemistry, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with DCPP, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its chemical formula CHClP and is often used as a reagent in organic synthesis. It can be synthesized through various methods, including the reaction of phenylphosphine with phosphorus trichloride or by the Grignard approach involving this compound as a precursor for mixed arylalkyl tertiary phosphines .
DCPP exhibits various biological activities, primarily attributed to its ability to interact with biological molecules. It has been reported to act as a phosphine oxide, which can influence cellular signaling pathways. The compound's electrophilic nature allows it to participate in nucleophilic addition reactions, making it a useful intermediate in the synthesis of biologically active compounds .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of DCPP. For instance, derivatives synthesized from DCPP have shown promising results as inhibitors of cancer cell proliferation. A study demonstrated that certain DCPP derivatives exhibited significant inhibitory effects on pancreatic cancer cell lines (Panc-1, Miapaca-2, and BxPC-3), suggesting that they may serve as potential therapeutic agents against pancreatic cancer .
Safety and Toxicology
Despite its potential therapeutic benefits, DCPP poses safety concerns due to its toxicological profile. It is classified as a specific target organ toxicant, particularly affecting the respiratory tract and skin upon exposure. The compound is corrosive and can cause severe irritation to mucous membranes . Therefore, handling DCPP requires stringent safety measures to mitigate risks associated with exposure.
Case Studies and Research Findings
Several case studies have explored the biological activity of DCPP and its derivatives:
- Anticancer Studies : A series of experiments evaluated the anti-proliferative effects of DCPP derivatives on various cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced the inhibitory effects on cell growth .
- Neuroprotective Studies : In vitro studies demonstrated that phosphine derivatives could reduce neuronal cell death induced by oxidative stress. While direct studies on DCPP are scarce, related compounds have shown similar protective effects .
- Synthesis of Bioactive Compounds : Researchers have utilized DCPP in synthesizing novel phosphine-based compounds that exhibit diverse biological activities, including antimicrobial and anticancer properties .
Data Table: Biological Activities of DCPP Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dichlorophenylphosphine (DCPP) in academic laboratories, and how can reaction conditions be systematically optimized?
- Methodological Answer : DCPP synthesis typically involves reacting phosphorus trichloride with benzene derivatives under controlled conditions. A common approach uses AlCl₃ as a catalyst, where varying molar ratios (e.g., 1:1.2–1.5 for PhCl:PCl₃) and temperatures (60–100°C) can optimize yield . Purification via fractional distillation under inert atmospheres is critical to avoid hydrolysis. Kinetic studies (e.g., monitoring by <sup>31</sup>P NMR) help identify intermediates and side reactions.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing DCPP and verifying purity in research settings?
- Methodological Answer : <sup>31</sup>P NMR is indispensable for confirming DCPP’s structure (δ ~80–100 ppm for P–Cl bonds) and detecting impurities like phosphine oxides. Coupled with GC-MS to identify volatile byproducts (e.g., chlorobenzene) and elemental analysis (C, H, Cl, P), these methods ensure ≥98% purity . For air-sensitive samples, Schlenk-line techniques prevent oxidation during analysis.
Q. How should researchers safely handle DCPP given its reactivity and toxicity?
- Methodological Answer : DCPP reacts violently with water and oxidizes readily. Use gloveboxes or Schlenk lines under argon/nitrogen. PPE (neoprene gloves, face shields) and secondary containment (e.g., dry ice baths for exothermic reactions) are mandatory. Emergency protocols for spills (neutralize with dry sand, avoid water) and vapor exposure (respirators) must align with GHS hazard codes (e.g., H314 for skin corrosion) .
Advanced Research Questions
Q. What mechanistic insights explain the oxygen-transfer reactions between DCPP and carbonyl compounds like dibenzoylmethane?
- Methodological Answer : DCPP reacts with 1,3-diketones via nucleophilic attack at the carbonyl, forming tricyclic phosphorane intermediates. Isotopic labeling (e.g., <sup>18</sup>O in ketones) and 2D NMR (<sup>13</sup>C–<sup>1</sup>H correlation) track oxygen migration from carbon to phosphorus. Kinetic studies at low temperatures (−30°C) isolate metastable intermediates, while DFT calculations model transition states .
Q. How can P-stereoselectivity be achieved in DCPP-derived ligands for asymmetric catalysis?
- Methodological Answer : Chiral auxiliaries (e.g., (−)-ephedrine) react with DCPP to form P-stereogenic centers. Monitoring enantiomeric excess (ee) via chiral HPLC or <sup>31</sup>P NMR with shift reagents (e.g., Eu(hfc)₃) ensures stereochemical fidelity. Ligand design must balance steric hindrance (e.g., bulky aryl groups) and electronic effects to enhance catalytic activity in asymmetric hydrogenation .
Q. What experimental strategies resolve contradictions in reported reactivity data for DCPP (e.g., divergent yields in analogous reactions)?
- Methodological Answer : Cross-validate protocols using controlled variables (solvent purity, trace O₂/H₂O levels). Replicate conflicting studies under strictly anhydrous conditions (Karl Fischer titration for solvent dryness). Compare intermediates via in situ IR spectroscopy. Collaborative round-robin testing across labs minimizes equipment bias .
Q. How can computational models predict DCPP’s stability and reactivity in novel reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations parameterized with experimental data (e.g., bond dissociation energies from calorimetry) model hydrolysis pathways. QSPR models correlate substituent effects (Hammett σ constants) with reaction rates. CASSCF calculations predict regio-/stereoselectivity in Diels-Alder reactions involving DCPP-derived dienophiles .
Q. What methodologies quantify DCPP’s thermal stability and decomposition pathways under varying conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂/air identifies decomposition onset temperatures (Td ~150–200°C). Py-GC-MS profiles volatile degradation products (e.g., HCl, benzene). Accelerated aging studies (70°C/75% RH) coupled with Arrhenius modeling predict shelf-life .
Q. How does DCPP function as a precursor for phosphine ligands in transition-metal catalysis, and what metrics evaluate ligand efficacy?
- Methodological Answer : DCPP reacts with Grignard reagents to form tertiary phosphines. Ligand performance is assessed via turnover frequency (TOF) in benchmark reactions (e.g., Suzuki couplings) and % ee in asymmetric catalysis. X-ray crystallography of metal complexes reveals coordination geometries (e.g., κ¹ vs. κ² binding) .
Q. What strategies synthesize DCPP derivatives (e.g., phosphine sulfides/oxides) while preserving functional group compatibility?
- Methodological Answer : Controlled oxidation with H₂O₂ (0°C) yields phosphine oxides; sulfurization with S₈ produces sulfides. Protect reactive groups (e.g., –NH₂) with Boc anhydride during derivatization. Monitor reaction progress via <sup>31</sup>P NMR to avoid over-oxidation .
Properties
IUPAC Name |
dichloro(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXZWRLUZPMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5PCl2, C6H5Cl2P | |
Record name | BENZENE PHOSPHORUS DICHLORIDE | |
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DSSTOX Substance ID |
DTXSID4027282 | |
Record name | Phenyl phosphorus dichloride | |
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Molecular Weight |
178.98 g/mol | |
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Physical Description |
Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB] | |
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Boiling Point |
430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG | |
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Flash Point |
215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus | |
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Solubility |
SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE | |
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Density |
1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
644-97-3 | |
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Record name | Phenyl phosphorus dichloride | |
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Record name | DICHLOROPHENYLPHOSPHINE | |
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Melting Point |
-60 °F (USCG, 1999), -51 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.